Allylamine, N,N-dimethyl-3-(phenylthio)-
Description
Allylamine, N,N-dimethyl-3-(phenylthio)-, is an organosulfur compound featuring a dimethyl-substituted allylamine backbone with a phenylthio (-SPh) group at the 3-position. The phenylthio group introduces sulfur-based electronic effects, which may enhance lipophilicity and alter reactivity compared to oxygen-containing analogs like phenoxy ethers .
Properties
CAS No. |
63905-40-8 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-3-phenylsulfanylprop-2-en-1-amine |
InChI |
InChI=1S/C11H15NS/c1-12(2)9-6-10-13-11-7-4-3-5-8-11/h3-8,10H,9H2,1-2H3/b10-6+ |
InChI Key |
MUWIULGHAOVBOB-UXBLZVDNSA-N |
Isomeric SMILES |
CN(C)C/C=C/SC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CC=CSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways for Thioether Formation
The introduction of the phenylthio group typically proceeds via nucleophilic substitution (SN2) or radical-mediated pathways. However, the former dominates in allylamine synthesis due to its predictability and scalability. For instance, α-chloroamides undergo substitution with thiophenol in the presence of bases such as sodium hydride (NaH) or triethylamine (Et3N), yielding thioether products in high yields (72–96%). Adapting this methodology to allylamines requires a halogenated precursor, such as 3-chloro-N,N-dimethylallylamine, which reacts with thiophenol under analogous conditions.
Synthetic Routes to Allylamine, N,N-Dimethyl-3-(phenylthio)-
Two-Step Synthesis via Halogenated Intermediates
The most widely documented method involves a two-step sequence:
Alternative Methodologies and Comparative Analysis
One-Pot Tandem Amination-Thiolation
Recent advances highlight tandem reactions combining amination and thiolation in a single vessel. For instance, 3-bromoallylamine derivatives treated with dimethylamine and thiophenol in the presence of a palladium catalyst yield the target compound via sequential Buchwald-Hartwig amination and SN2 substitution. While this method reduces purification steps, catalyst costs and selectivity challenges limit its industrial applicability.
Radical Thiol-ene Coupling
Radical-initiated addition of thiophenol to N,N-dimethylallylamine offers a metal-free alternative. Photoirradiation (365 nm) in the presence of azobisisobutyronitrile (AIBN) facilitates anti-Markovnikov addition, though regioselectivity for the 3-position remains inconsistent.
Analytical Validation and Spectral Characterization
Successful synthesis necessitates validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral features include:
- ¹H NMR: A triplet integrating for the allylic methylene protons (δ 2.8–3.2 ppm), a singlet for N,N-dimethyl groups (δ 2.2 ppm), and aromatic resonances (δ 7.2–7.5 ppm).
- ¹³C NMR: Quaternary carbons adjacent to sulfur (δ 45–50 ppm) and the allylic carbon (δ 120–125 ppm).
- MS (EI): Molecular ion peak at m/z 207 [M+H]⁺, with fragmentation patterns confirming the thioether linkage.
Challenges and Mitigation Strategies
Olefin Isomerization
The allylic system’s propensity for isomerization during substitution necessitates stringent temperature control. Conducting reactions at ≤50°C and avoiding strong acids/bases preserves the desired regiochemistry.
Purification Complexities
Thioethers often co-elute with unreacted thiophenol on silica gel. Gradient elution with ethyl acetate/hexane (25:75 to 50:50) or activated charcoal treatment improves isolation.
Industrial-Scale Considerations
Pilot-scale syntheses prioritize cost-efficiency and safety. Substituting NaH with cheaper bases (K2CO3) and transitioning from DMF to ethanol reduces both expenditure and environmental impact. Continuous flow reactors further enhance yield (≥85%) by minimizing thermal degradation.
Chemical Reactions Analysis
Types of Reactions
Allylamine, N,N-dimethyl-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where the phenylthio group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Allylamine, N,N-dimethyl-3-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Research studies explore its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Allylamine, N,N-dimethyl-3-(phenylthio)- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) SF 86-327 [(E)-N-(6,6-Dimethyl-2-Hepten-4-Ynyl)-N-Methyl-1-Naphthalenemethanamine]
- Structure : Contains an acetylene group conjugated with the allylamine double bond and a bulky tert-butyl substituent.
- Activity : A potent antifungal agent inhibiting squalene epoxidase, with enhanced oral bioavailability due to increased branching near the triple bond .
- Comparison : Unlike Allylamine, N,N-dimethyl-3-(phenylthio)-, SF 86-327 lacks sulfur but leverages steric effects from the tert-butyl group for improved activity. The phenylthio group in the target compound may confer distinct binding interactions or metabolic stability.
(b) OX03393 [3-(4-(Benzothiazol-2-yl)Phenoxy)-N,N-Dimethylpropan-1-Amine]
- Structure: Features a benzothiazole-substituted phenoxy group instead of phenylthio.
- Activity: Inhibits squalene synthase with moderate potency, suggesting phenoxy ethers retain biological relevance despite lower electron-withdrawing effects compared to thioethers .
- Comparison : The phenylthio group in Allylamine, N,N-dimethyl-3-(phenylthio)- may enhance nucleophilicity or alter membrane permeability due to sulfur’s polarizability.
(c) N-{4-[2-(4-Aminophenyl)Ethenyl]Phenyl}-N,N-Dimethylamine (CAS 22525-43-5)
- Structure : Styrylphenyl group with dimethylamine, lacking sulfur.
- Activity: No specific data provided, but the conjugated ethenyl group may enable π-π interactions in biological targets .
- Comparison : The phenylthio group in the target compound could improve binding to sulfur-seeking enzymes or transporters.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-dimethyl-3-(phenylthio)allylamine, and how can reaction parameters (e.g., solvent, base) influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, substituting a hydroxyl or halide group with a phenylthio moiety in a tertiary allylamine framework. demonstrates a similar synthesis using sodium hydride as a base in dimethylsulfoxide (DMSO) to facilitate substitution with 1-fluoronaphthalene . Solvent-free reactions, as described in , can optimize yields by reducing side reactions and simplifying purification . Key parameters include base strength (e.g., NaH vs. KOH), temperature (323 K in ), and reaction time (8 hours in ).
Q. Which analytical techniques are essential for confirming the molecular structure and purity of N,N-dimethyl-3-(phenylthio)allylamine?
- Methodological Answer : X-ray crystallography is definitive for resolving bond lengths and dihedral angles, as shown in for a structurally similar allylamine derivative . NMR spectroscopy (¹H/¹³C) identifies functional groups and stereochemistry, though discrepancies (e.g., unexpected splitting) may require advanced 2D techniques like COSY or NOESY ( highlights challenges in NMR interpretation) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data during structural elucidation of allylamine derivatives?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. For example, reports unexpected NMR signals in harmalidine intermediates, prompting re-evaluation of intramolecular interactions . To address this:
- Perform variable-temperature NMR to assess dynamic effects.
- Compare experimental data with computational models (e.g., DFT calculations for predicted NMR shifts).
- Use complementary techniques like X-ray diffraction () or electron microscopy for crystalline samples .
Q. What experimental strategies elucidate the structure-activity relationships (SAR) of the phenylthio group in allylamine-based compounds?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with modified aryl groups (e.g., substituted phenyl, naphthyl) and testing biological activity. demonstrates this by varying the phenyl ring in antifungal allylamines, revealing that electron-withdrawing substituents enhance activity . For N,N-dimethyl-3-(phenylthio)allylamine:
- Synthesize derivatives with para/meta substituents (e.g., -NO₂, -OCH₃) to assess electronic effects.
- Use in vitro assays (e.g., microbial growth inhibition) to correlate substituent properties with potency.
- Analyze steric effects via molecular docking simulations against target proteins.
Q. How can plasma polymerization techniques (e.g., allylamine film deposition) be adapted to functionalize surfaces with phenylthio-modified allylamines?
- Methodological Answer : details plasma polymerization of allylamine to create amine-rich surfaces . To incorporate phenylthio groups:
- Use a precursor monomer containing the phenylthio moiety (e.g., N,N-dimethyl-3-(phenylthio)allylamine).
- Optimize plasma parameters (power, pressure, deposition time) to retain functional groups while achieving film stability.
- Validate surface chemistry via XPS for sulfur content and AFM for topography.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed biological activity in allylamine derivatives?
- Methodological Answer : If computational models predict high activity but experimental assays show low efficacy:
- Verify compound purity (HPLC, melting point analysis).
- Assess membrane permeability (e.g., logP measurements) or metabolic stability (e.g., liver microsome assays).
- Re-examine target engagement using biophysical methods (e.g., SPR for binding affinity). emphasizes the necessity of tertiary amine geometry for antifungal activity, which may not be preserved in derivatives .
Experimental Design Considerations
Q. What synthetic modifications can improve the scalability of N,N-dimethyl-3-(phenylthio)allylamine production for preclinical studies?
- Methodological Answer :
- Replace hazardous solvents (e.g., DMSO) with greener alternatives (e.g., ethanol/water mixtures) without compromising reactivity ( highlights solvent-free conditions) .
- Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction time.
- Optimize workup procedures (e.g., pH-controlled liquid-liquid extraction in ) to minimize purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
